3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile
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Overview
Description
3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile is a chemical compound that features a benzonitrile core substituted with an amino group and a 1-methylpyrrolidin-3-yl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile typically involves the following steps:
Formation of the benzonitrile core: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable halobenzonitrile is reacted with an amine.
Introduction of the 1-methylpyrrolidin-3-yl ether moiety: This step involves the reaction of the benzonitrile intermediate with 1-methylpyrrolidine under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in dipolar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the amino group.
1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine: Contains a naphthyl group instead of a benzonitrile core.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyrimidin-2-yl group and is used in leukemia treatment.
Uniqueness
3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile is unique due to the presence of both an amino group and a 1-methylpyrrolidin-3-yl ether moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions in chemical reactions and biological systems.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-amino-4-(1-methylpyrrolidin-3-yl)oxybenzonitrile |
InChI |
InChI=1S/C12H15N3O/c1-15-5-4-10(8-15)16-12-3-2-9(7-13)6-11(12)14/h2-3,6,10H,4-5,8,14H2,1H3 |
InChI Key |
OUMCKNIRGYDGHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
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